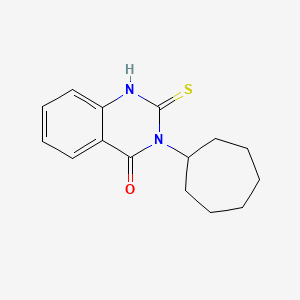
3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.38 . It is a derivative of quinazolinone, a class of compounds that have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
The synthesis of quinazolinones, such as 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one, has been widely studied. A common method involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . Another method starts from 3-phenylquinazoline-2,4 (1H,3H)-dithione, and through a series of reactions, various derivatives of 3H-quinazolin-4-ones are synthesized .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one and its derivatives have been explored for their synthesis and potential biological activities. In particular, derivatives of 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one, a related structure, were synthesized and found to exhibit significant anti-monoamine oxidase and antitumor activities. These compounds were prepared through reactions with halides, leading to sulfanyl-substituted and 1-sulfanyl-substituted triazolobenzoquinazolines, showcasing the versatility of quinazolin-4-one derivatives in medicinal chemistry (Markosyan et al., 2015).
Antiviral Properties
Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized using microwave-assisted techniques and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including various strains of influenza and severe acute respiratory syndrome corona. This study highlights the potential of quinazolin-4-one derivatives as antiviral agents, with certain compounds showing significant activity against avian influenza (H5N1) virus (Selvam et al., 2007).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory properties of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones, which are chemically similar to 3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one, revealed promising results. These compounds, synthesized by reacting the amino group of 3-ethyl-2-hydrazino quinazolin-4(3H)-one with various aldehydes and ketones, showed significant analgesic and anti-inflammatory activities in preclinical models, suggesting potential for development into new therapeutic agents (Sheorey et al., 2013).
Antimicrobial Evaluation
Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, indicating moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests the utility of quinazolinone derivatives in developing novel antimicrobial agents (Kapoor et al., 2017).
Eigenschaften
IUPAC Name |
3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-14-12-9-5-6-10-13(12)16-15(19)17(14)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSXJHCXONXDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cycloheptyl-2-sulfanylidene-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


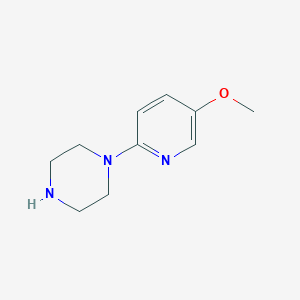
![(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2757927.png)


![1-(4-methoxyphenyl)-N-(3-{[(4-methylphenyl)methyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757933.png)
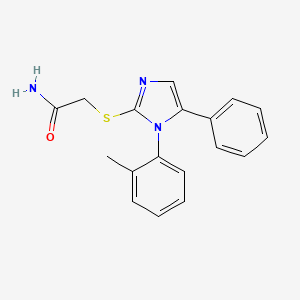
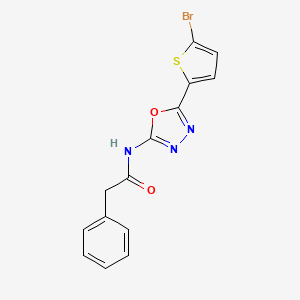

![2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2757941.png)
![1-[(4-Methylphenyl)methyl]-3-(3-oxobutan-2-yl)imidazolidine-2,4,5-trione](/img/structure/B2757942.png)
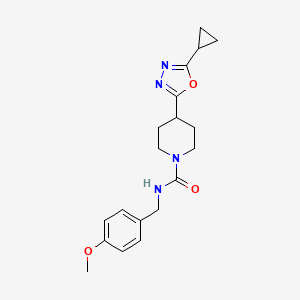

![N-[2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2757945.png)